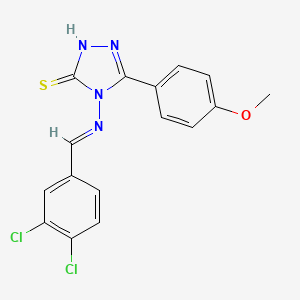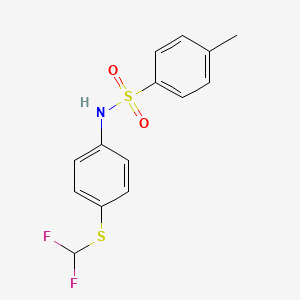![molecular formula C19H19N5O2S B12010799 5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its IUPAC name (E)-1-(4-tert-butylphenyl)-3-[(3-nitrophenyl)methylidene]-1H-1,2,4-triazol-4-yl hydrogen sulfide , is a fascinating compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The triazole moiety imparts unique properties to this compound.
-
Functional Groups
- A tert-butyl group (4-tert-butylphenyl) is attached to one of the triazole ring carbons.
- An aryl nitro group ((3-nitrophenyl)methylidene) is conjugated with the triazole ring, providing additional reactivity.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 4-tert-butylphenylhydrazine and 3-nitrobenzaldehyde . The reaction proceeds under acidic conditions, leading to the formation of the triazole ring.
- The methylidene group arises from the aldehyde functionality in 3-nitrobenzaldehyde.
-
Hydrogen Sulfide Addition
- To introduce the hydrosulfide group, hydrogen sulfide gas (H₂S) is bubbled through the reaction mixture.
- The resulting compound is isolated and purified.
Industrial Production:
- Industrial-scale production typically involves batch or continuous processes, optimizing yield and purity.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation due to the presence of the nitro group. Oxidation can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium borohydride (NaBH₄) for reduction, and strong acids for condensation reactions.
Major Products: The reduced amine and various derivatives resulting from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for designing novel triazole-based ligands and catalysts.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Employed in materials science, including polymer modification and surface functionalization.
Mechanism of Action
Molecular Targets: The compound may interact with enzymes, receptors, or cellular components due to its structural complexity.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of tert-butyl, nitro, and triazole moieties makes this compound distinctive.
Similar Compounds: Other triazole derivatives, such as 1,2,4-triazoles with different substituents.
Properties
Molecular Formula |
C19H19N5O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2,3)15-9-7-14(8-10-15)17-21-22-18(27)23(17)20-12-13-5-4-6-16(11-13)24(25)26/h4-12H,1-3H3,(H,22,27)/b20-12+ |
InChI Key |
NLRQUOZYFXVGBH-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)

